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Compound Name:
5-bromo-3-cyclopropyl-1H-

indazole

Cat. No.: B1371680 Get Quote

An In-Depth Technical Guide to 5-Bromo-3-cyclopropyl-1H-indazole for Advanced Research

& Development

Authored by a Senior Application Scientist
This guide provides an in-depth analysis of 5-bromo-3-cyclopropyl-1H-indazole (CAS No:

911305-80-1), a heterocyclic building block of increasing importance in medicinal chemistry

and drug discovery. We will move beyond a simple datasheet to explore its commercial

landscape, synthetic rationale, analytical validation, and strategic application in the

development of novel therapeutics.

Strategic Importance in Medicinal Chemistry
The indazole scaffold is a well-established "privileged structure" in drug discovery, bioisosteric

to indole but with distinct chemical properties that can offer advantages in metabolic stability

and target engagement.[1][2] The specific combination of substituents in 5-bromo-3-
cyclopropyl-1H-indazole makes it a particularly valuable intermediate:

The Indazole Core: Serves as the foundational pharmacophore, present in numerous

clinically approved drugs, including kinase inhibitors like Axitinib and antiemetics like

Granisetron.[2]
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The 5-Bromo Group: This is not merely a placeholder. The bromine atom provides a reactive

handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki,

Sonogashira, Buchwald-Hartwig). This allows for the systematic and late-stage introduction

of diverse chemical functionalities to explore the structure-activity relationship (SAR) around

the indazole core.[3]

The 3-Cyclopropyl Group: The cyclopropyl moiety is a non-classical bioisostere for phenyl or

tert-butyl groups. It is a small, rigid, and lipophilic group that can improve metabolic stability,

enhance binding affinity by occupying specific hydrophobic pockets in target proteins, and

fine-tune the overall physicochemical properties of a drug candidate.

The convergence of these three features makes 5-bromo-3-cyclopropyl-1H-indazole a high-

value starting material for building libraries of complex molecules aimed at a variety of

biological targets, particularly protein kinases.[4]

Commercial Availability and Procurement
5-Bromo-3-cyclopropyl-1H-indazole is available from a range of specialized chemical

suppliers who cater to the research and development sectors. Procurement for R&D purposes

is straightforward, though large-scale cGMP (Current Good Manufacturing Practice) availability

may require custom synthesis contracts.

Below is a summary of representative commercial sources. Purity and availability are critical

parameters; researchers should always request a lot-specific Certificate of Analysis (CoA)

before use.
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Supplier CAS Number Stated Purity
Available
Quantities

Reference

AOBChem 911305-80-1 95% 250mg - 5g+ [5]

BOC Sciences 911305-80-1 Research Grade Inquiry [6]

Atomax

Chemicals Co.,

Ltd

911305-80-1 95+% Per Order [7]

Key Organics

Ltd.
911305-80-1 min 96% 1g+ [8]

Procurement Insight: When evaluating suppliers, the stated purity is a primary filter. However,

the accompanying analytical data is paramount. For use in sensitive downstream applications,

insist on a CoA that includes ¹H NMR and HPLC/MS data to confirm both identity and purity,

ensuring the absence of critical process-related impurities.

Synthesis and Mechanistic Considerations
While several methods exist for the synthesis of the indazole core, a common and effective

strategy for constructing 3-substituted indazoles involves the reaction of a substituted

phenylhydrazine with a suitable carbonyl partner. The following protocol outlines a plausible

and robust synthetic route.

Proposed Synthetic Pathway: Fischer Indole Synthesis
Analogue
The synthesis logically proceeds via the reaction of (4-bromophenyl)hydrazine with cyclopropyl

methyl ketone, followed by an acid-catalyzed cyclization. This approach is favored for its

operational simplicity and the ready availability of starting materials.
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Step 1: Hydrazone Formation

Step 2: Acid-Catalyzed Cyclization & Tautomerization

 (4-bromophenyl)hydrazine

Intermediate Hydrazone

 Ethanol, Acetic Acid (cat.)

Cyclopropyl methyl ketone

Polyphosphoric Acid (PPA) or Eaton's Reagent, Heat

5-Bromo-3-cyclopropyl-1H-indazole

 Intramolecular Electrophilic Aromatic Substitution

Click to download full resolution via product page

Caption: Synthetic workflow for 5-bromo-3-cyclopropyl-1H-indazole.

Detailed Experimental Protocol
Step 1: Formation of (E)-1-((4-bromophenyl)hydrazono)ethylcyclopropane (Hydrazone

Intermediate)

To a solution of (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol (5 mL/mmol),

add cyclopropyl methyl ketone (1.1 eq).

Add a catalytic amount of glacial acetic acid (0.1 eq).
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Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by

Thin Layer Chromatography (TLC) or LC-MS until the starting hydrazine is consumed.

Upon completion, reduce the solvent volume under vacuum. Dilute the residue with water

and extract with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo to yield the crude hydrazone, which can often be used in the next step

without further purification.

Causality Behind Choices:

Ethanol as Solvent: It readily dissolves the reactants and is easily removed.

Acetic Acid Catalyst: The acid protonates the ketone's carbonyl oxygen, activating it for

nucleophilic attack by the hydrazine nitrogen, thereby accelerating hydrazone formation.

Step 2: Cyclization to 5-Bromo-3-cyclopropyl-1H-indazole

Add the crude hydrazone intermediate from Step 1 to Eaton's reagent (7.7% w/w P₂O₅ in

methanesulfonic acid) or polyphosphoric acid (PPA) at room temperature.

Heat the mixture to 80-100 °C and stir for 2-4 hours. Monitor by TLC or LC-MS for the

formation of the product.

After completion, cool the reaction mixture to room temperature and carefully pour it onto

crushed ice with vigorous stirring.

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution

or aqueous sodium hydroxide until the pH is ~7-8.

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly

with water, and dry.

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl

acetate gradient) or by recrystallization to afford the pure 5-bromo-3-cyclopropyl-1H-
indazole.
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Causality Behind Choices:

Eaton's Reagent/PPA: These strong acids act as both the solvent and the catalyst for the

intramolecular electrophilic aromatic substitution (the cyclization step), which is the core of

the Fischer synthesis mechanism. They facilitate the necessary tautomerization and

subsequent ring closure.

Ice Quench & Neutralization: This is a critical workup step to stop the reaction, precipitate the

organic product (which is typically insoluble in aqueous media), and neutralize the strong

acid for safe handling and downstream purification.

Analytical Characterization and Quality Control
A self-validating protocol requires rigorous analytical confirmation. The identity, purity, and

integrity of each synthesized batch of 5-bromo-3-cyclopropyl-1H-indazole must be confirmed

using a suite of orthogonal analytical techniques.
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Technique Parameter Expected Results

¹H NMR
Chemical Shift, Multiplicity,

Integration

- Aromatic protons on the

indazole ring (typically 3H,

appearing as doublets and

singlets in the 7-8 ppm

region).- Protons of the

cyclopropyl ring (typically 4H

for CH₂ and 1H for CH, in the

upfield 0.5-2.0 ppm region).- A

broad singlet for the N-H

proton (>10 ppm).

¹³C NMR Chemical Shift

- Aromatic carbons (110-150

ppm).- Cyclopropyl carbons (0-

15 ppm).

LC-MS
Retention Time & Mass-to-

Charge Ratio

- A single major peak on the

chromatogram indicating

purity.- [M+H]⁺ ion

corresponding to the molecular

weight (C₁₀H₉BrN₂ ≈ 237.00

Da). Isotopic pattern for

bromine (¹⁹Br/⁸¹Br ≈ 1:1 ratio)

should be visible.

HPLC Purity Assessment

- Purity is determined by the

area percentage of the main

product peak, typically with a

target of >95% for R&D use.[5]

[7]

Application in Drug Discovery Workflows
5-bromo-3-cyclopropyl-1H-indazole is primarily used as a versatile intermediate for

generating libraries of potential drug candidates, especially kinase inhibitors. The bromine at

the 5-position is the key synthetic linchpin.
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Caption: Application in parallel synthesis for drug discovery.

This workflow demonstrates how a single, well-designed starting material can be rapidly

diversified. By performing parallel Suzuki, Sonogashira, and Buchwald-Hartwig couplings,

researchers can efficiently generate hundreds of distinct analogues. Each analogue modifies

the "solvent-exposed" region of the molecule (the 5-position), which is critical for tuning

properties like solubility, cell permeability, and target selectivity, while keeping the core

"binding" motif (the 3-cyclopropyl-indazole) constant. This systematic exploration is the

cornerstone of modern lead optimization in drug discovery.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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